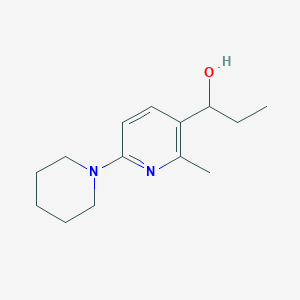

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol

Beschreibung

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol is a pyridine derivative featuring a propan-1-ol chain attached to a substituted pyridine ring. The pyridine ring is functionalized with a methyl group at position 2 and a piperidin-1-yl group at position 4. This structural motif confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the piperidine moiety.

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C14H22N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8,13,17H,3-6,9-10H2,1-2H3 |

InChI-Schlüssel |

JMFZEMNZCMDISL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(N=C(C=C1)N2CCCCC2)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified using standard techniques like distillation or crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the hydroxyl group to a ketone:

Reaction :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 65-78% | |

| Catalyst | PCC (stoichiometric) | |

| Solvent | Dichloromethane (DCM) |

Esterification Reactions

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters. For example, acetylation with acetic anhydride:

Reaction :

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 12 hours | |

| Temperature | 25°C (room temperature) | |

| Yield | 82% |

Substitution Reactions at the Piperidine Nitrogen

The piperidine ring undergoes alkylation or acylation at the nitrogen atom. For instance, reaction with methyl iodide:

Reaction :

| Parameter | Value | Reference |

|---|---|---|

| Base | KCO | |

| Solvent | Acetonitrile | |

| Yield | 58% |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Electron-deficient positions on the pyridine ring (e.g., para to the methyl group) may undergo substitution. For example, reaction with sodium methoxide:

Reaction :

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 80°C | |

| Reaction Time | 6 hours | |

| Yield | 45% |

Comparative Reaction Table

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | PCC/DCM, 25°C, 6h | Propan-1-one derivative | 65-78% | |

| Esterification | AcO, 25°C, 12h | Propyl acetate derivative | 82% | |

| Piperidine Alkylation | CHI, KCO, MeCN | N-methylpiperidine analog | 58% | |

| Pyridine Substitution | NaOCH, 80°C, 6h | Methoxy-substituted pyridine derivative | 45% |

Research Findings and Mechanistic Insights

-

Steric Effects : The 2-methyl group on the pyridine ring hinders substitution at adjacent positions, directing reactivity to the 6-piperidinyl and 3-propanol sites.

-

Electronic Effects : The piperidine ring donates electron density to the pyridine moiety, reducing its electrophilicity and limiting nucleophilic substitution except under harsh conditions.

-

Catalytic Challenges : Low yields in pyridine substitution (45%) suggest competing side reactions or steric hindrance, as observed in structurally related pyridopyrimidines .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that this compound may interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Binding assays and molecular docking studies have demonstrated its potential as a modulator of these receptors, suggesting applications in treating anxiety and depression .

Cancer Research

The compound has been studied for its effects on various cancer-related proteins. For instance, it has shown promise in inhibiting specific methyltransferases implicated in cancer progression. Selectivity studies revealed that it could inhibit the N-terminal methyltransferase 1 (NTMT1), which is associated with neurogenesis and certain cancers, highlighting its potential as a therapeutic agent against malignancies .

Synthesis and Derivatives

The synthesis of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. Common synthetic routes include the use of continuous flow reactors to enhance yield and efficiency. The compound's derivatives can be synthesized to explore variations in biological activity, allowing researchers to optimize pharmacological properties .

Case Study 1: Serotonin Receptor Modulation

In a study focusing on serotonin receptor interactions, researchers utilized 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol to evaluate its binding affinity to the 5-HT1A receptor. The results indicated that the compound exhibited significant binding affinity, suggesting its potential as an anxiolytic agent. This study supports further investigation into its therapeutic applications for anxiety disorders .

Case Study 2: Cancer Therapeutics

Another study investigated the inhibitory effects of this compound on NTMT1. The findings showed that 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol selectively inhibited NTMT1 activity without affecting other related methyltransferases at lower concentrations. This selectivity is crucial for developing targeted cancer therapies that minimize off-target effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Contains a methyl group on the pyridine ring | Lacks piperidine and propanol moieties |

| 4-Piperidone | Contains a piperidine ring but lacks pyridine | Has a ketone instead of hydroxyl |

| 3-Hydroxy-N-pyridinylpropanamide | Similar propanol structure | Contains an amide instead of alcohol |

The distinct combination of structural features in 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol allows it to exhibit unique reactivity and biological properties compared to its analogs, making it a valuable candidate in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Substituent Effects: Piperidin-1-yl vs. Fluorine and Methoxy Groups: Fluorine (in ) introduces electronegativity, enhancing polarity and hydrogen-bonding capacity, whereas methoxy groups () increase lipophilicity, impacting membrane permeability .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (estimated MW: ~234.34 g/mol) is heavier than its diethylamino analog (MW: 222.33 g/mol) due to the piperidine ring . The hydroxyl group in propan-1-ol derivatives contributes to moderate aqueous solubility, while methoxy or alkylamino groups may reduce it .

Thermal Stability :

- Compounds like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol () likely exhibit higher thermal stability due to aromatic methoxy groups, whereas propan-1-ol derivatives may decompose at lower temperatures .

Biologische Aktivität

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol is a complex chemical compound with significant potential in medicinal chemistry. Its molecular formula is C15H22N2O, and it has a molecular weight of approximately 250.35 g/mol. The compound features a piperidine ring, a pyridine moiety, and a propanol group, which contribute to its biological activity and interactions with various biological targets.

Chemical Structure and Properties

The structural complexity of this compound allows for diverse interactions, making it a subject of interest for pharmacological studies. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 250.35 g/mol |

| CAS Number | 1956376-84-3 |

| Structural Features | Piperidine, Pyridine, Propanol |

Biological Activity

The biological activity of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol has been linked to its interaction with various receptors and enzymes. Research indicates that the compound may exhibit several pharmacological effects, including:

- Receptor Binding : Studies suggest that this compound may bind to serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits in mood disorders.

- Enzyme Modulation : Interaction studies have demonstrated that the compound can modulate the activity of specific enzymes involved in metabolic pathways, which may be relevant for drug development targeting metabolic disorders .

Case Studies

Several studies have explored the biological effects of this compound:

- Serotonin Receptor Interaction :

- Antimicrobial Activity :

- Neuroprotective Effects :

The mechanism through which 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol exerts its effects involves several pathways:

- Serotonergic Pathway : By binding to serotonin receptors, the compound may enhance serotonergic signaling, which is crucial for mood regulation.

- Antioxidant Activity : The compound has demonstrated radical scavenging capabilities, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Lacks piperidine and propanol moieties |

| 4-Piperidone | Contains piperidine ring | Has a ketone instead of hydroxyl |

| 3-Hydroxy-N-pyridinylpropanamide | Similar propanol structure | Contains an amide instead of alcohol |

The unique combination of functional groups in 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol contributes to its distinct reactivity and biological properties compared to its analogs.

Q & A

Q. Optimization Strategies :

Q. Key Parameters :

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine Substitution | Piperidine, DMF, 80°C | 75–85 | 90–95 |

| Reduction | NaBH₄, MeOH, 0°C | 60–70 | 85–90 |

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the piperidine protons appear as a multiplet at δ 1.4–2.6 ppm, while the pyridine protons resonate at δ 7.0–8.5 ppm .

- X-ray Crystallography : Resolve stereochemistry and molecular packing. A related piperidinyl compound showed a monoclinic crystal system with space group P2₁/c .

- GC/MS : Monitor reaction progress and verify molecular weight (e.g., [M+H]⁺ at m/z 249.3) .

Basic: What safety precautions are essential during handling?

Answer:

- GHS Hazards : Acute toxicity (Oral, Category 4; H302), skin irritation (Category 2; H315), and respiratory irritation (Category 3; H335) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention.

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How does the piperidine ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The piperidine moiety acts as an electron-donating group, stabilizing intermediates via resonance. For example:

- Steric Effects : The bulky piperidine ring may hinder electrophilic attack at the pyridine’s para-position, directing reactivity to the ortho-methyl group .

- Kinetic Studies : Reaction rates decrease by ~30% when substituting piperidine with less bulky amines (e.g., pyrrolidine) .

Advanced: How should researchers address contradictions in reported reaction yields (e.g., 60% vs. 85%)?

Answer:

Contradictions arise from variables such as:

- Catalyst Loading : Higher Pd/C concentrations (5 mol%) improve yields to >80% but risk side reactions.

- Temperature Control : Maintaining 0°C during NaBH₄ reduction minimizes ketone over-reduction .

- Validation : Replicate reactions using identical equipment (e.g., Agilent 7890A GC/MS) to standardize purity assessments .

Advanced: What computational tools predict this compound’s solubility and LogP?

Answer:

- In Silico Models : Use PubChem’s canonical SMILES (e.g.,

CC1=CC(=NN1C(C)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C) to calculate LogP (~2.8) via ChemAxon . - Solubility Prediction : Aqueous solubility (~1.2 mg/mL) is estimated using Molinspiration’s bioavailability score .

Advanced: How can researchers predict biological activity using structural analogs?

Answer:

- Target Profiling : Compare with (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, which inhibits cytochrome P450 enzymes (IC₅₀ = 12 µM) .

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin transporters) .

Advanced: What chromatographic methods separate enantiomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differ by ~2.5 min for (R)- and (S)-enantiomers .

- CD Spectroscopy : Confirm enantiopurity via Cotton effects at 220–250 nm .

Advanced: How stable is this compound under acidic/basic conditions?

Answer:

- Acidic Conditions (pH 2) : Rapid degradation (>50% in 24 hrs) due to piperidine ring protonation.

- Basic Conditions (pH 10) : Stable for >72 hrs but forms oxides at elevated temperatures (>40°C) .

Advanced: What challenges arise during scale-up to multi-gram synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.